molecular formula C18H22N6O2S B6436228 N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide CAS No. 2549006-77-9

N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B6436228
CAS No.: 2549006-77-9
M. Wt: 386.5 g/mol
InChI Key: LSDRXNIODSLJQG-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.15249514 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby modulating their activity. For instance, it can inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it affects cell cycle progression by causing cell cycle arrest at the G0/G1 phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of kinases by occupying the ATP-binding site, which prevents phosphorylation of downstream targets. This inhibition leads to the suppression of signaling pathways that are essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell .

Properties

IUPAC Name

N-methyl-N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-14-10-17(24-18(21-14)19-13-20-24)23-9-8-16(11-23)22(2)27(25,26)12-15-6-4-3-5-7-15/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRXNIODSLJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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